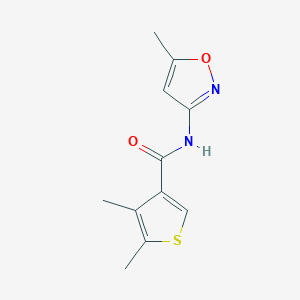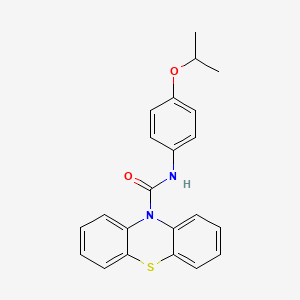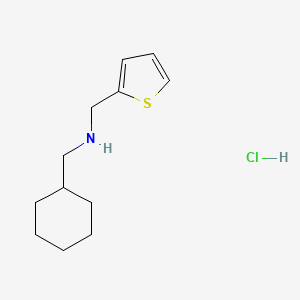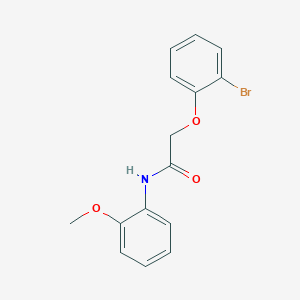
N-3-isoxazolyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-isoxazolyl-1-adamantanecarboxamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a type of ion channel that is found on the surface of cells in the immune system and nervous system. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. A-438079 has been the subject of many scientific studies due to its potential therapeutic applications in these areas.
作用機序
N-3-isoxazolyl-1-adamantanecarboxamide works by blocking the P2X7 receptor. This receptor is involved in the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. By blocking this receptor, this compound reduces the release of these cytokines, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to reducing inflammation and pain, it has been shown to reduce the activation of microglia, which are cells in the central nervous system that are involved in inflammation and pain. This compound has also been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain and cell death.
実験室実験の利点と制限
One advantage of N-3-isoxazolyl-1-adamantanecarboxamide is that it is a small molecule, which makes it easy to synthesize and modify. This allows researchers to create analogs of this compound that may have improved therapeutic properties. One limitation of this compound is that it is not very selective for the P2X7 receptor. It has been shown to block other ion channels and receptors, which may limit its therapeutic potential.
将来の方向性
There are many potential future directions for research on N-3-isoxazolyl-1-adamantanecarboxamide. One area of interest is the development of more selective P2X7 receptor antagonists. This would allow researchers to study the specific effects of blocking this receptor without interfering with other ion channels and receptors. Another area of interest is the development of analogs of this compound that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in studying the effects of this compound on other diseases, such as cancer and Alzheimer's disease.
合成法
The synthesis of N-3-isoxazolyl-1-adamantanecarboxamide involves several steps, including the reaction of 1-adamantanecarboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This compound is then reacted with acetic anhydride to form the isoxazole ring. Finally, the amide bond is formed by reacting the isoxazole with an appropriate amine.
科学的研究の応用
N-3-isoxazolyl-1-adamantanecarboxamide has been shown to have potential therapeutic applications in a variety of areas, including inflammation, pain, and cell death. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to reduce inflammation in animal models of these diseases. Pain is another area where this compound has shown promise. It has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Finally, this compound has been shown to reduce cell death in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
N-(1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(15-12-1-2-18-16-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZELKUBFEDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)







![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)
![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)
